Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a complex organic compound characterized by its unique molecular structure and properties. It possesses the molecular formula and a CAS number of 339011-65-3. The compound features a pyrrolo[3,4-d]isoxazole core with various functional groups, including ethyl ester and dichlorophenyl moieties, which contribute to its chemical reactivity and potential biological activity .
Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate, also known as ethyl dichlorophenyl dioxopyrroloisoxazole carboxylate, is an organic compound. Limited information is available on the specific properties of this compound, but its structure suggests some potential areas for scientific research.
The presence of a dichlorophenyl group and a pyrroloisoxazole ring in the molecule suggests potential for research in the following areas:
The chemical reactivity of ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is influenced by its functional groups. The dioxo and carboxylate functionalities can participate in nucleophilic substitution reactions. Additionally, the presence of the pyrrolo[3,4-d]isoxazole framework allows for cyclization reactions and potential coordination with metal ions in complexation studies. The compound's reactivity can be tailored through modifications to the dichlorophenyl group or by altering the ester functionality .
The synthesis of ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods can be adapted based on available reagents and desired yields .
Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate may focus on its binding affinity with biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and help identify potential therapeutic pathways. Additionally, studies on its interactions with metal ions could reveal applications in catalysis or material development .
Several compounds share structural similarities with ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate | 338792-98-6 | Similar structure but with a different chlorophenyl substitution |
| Ethyl 5-(2-chlorophenyl)-isozaxole-3-carboxylate | 159427-17-5 | Isoxazole derivative with distinct biological properties |
| Ethyl 5-(phenyl)-isozaxole-3-carboxylate | N/A | Lacks halogen substitutions; simpler structure |
These compounds highlight the uniqueness of ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate due to its specific dichlorophenyl substitution and complex heterocyclic framework that may confer unique biological activities not present in simpler analogs .